molecular formula C18H20N2O3S B5765073 1-(2-furoyl)-4-(4,5,6,7-tetrahydro-1-benzothien-3-ylcarbonyl)piperazine

1-(2-furoyl)-4-(4,5,6,7-tetrahydro-1-benzothien-3-ylcarbonyl)piperazine

Cat. No. B5765073
M. Wt: 344.4 g/mol
InChI Key: FYKOVONZUPQCAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-furoyl)-4-(4,5,6,7-tetrahydro-1-benzothien-3-ylcarbonyl)piperazine, also known as FTBC, is a compound that has gained attention in scientific research due to its potential therapeutic properties.

Mechanism of Action

1-(2-furoyl)-4-(4,5,6,7-tetrahydro-1-benzothien-3-ylcarbonyl)piperazine exerts its therapeutic effects through various mechanisms of action. It has been found to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4), which are involved in inflammation and tumor growth. 1-(2-furoyl)-4-(4,5,6,7-tetrahydro-1-benzothien-3-ylcarbonyl)piperazine has also been found to inhibit the replication of viruses such as hepatitis C virus (HCV) and human immunodeficiency virus (HIV).
Biochemical and Physiological Effects:
1-(2-furoyl)-4-(4,5,6,7-tetrahydro-1-benzothien-3-ylcarbonyl)piperazine has been shown to have various biochemical and physiological effects. It has been found to reduce inflammation and tumor growth, improve cognitive function, and inhibit viral replication. 1-(2-furoyl)-4-(4,5,6,7-tetrahydro-1-benzothien-3-ylcarbonyl)piperazine has also been found to have antioxidant properties, which may contribute to its therapeutic effects.

Advantages and Limitations for Lab Experiments

1-(2-furoyl)-4-(4,5,6,7-tetrahydro-1-benzothien-3-ylcarbonyl)piperazine has several advantages for lab experiments, including its stability and solubility in water and organic solvents. However, 1-(2-furoyl)-4-(4,5,6,7-tetrahydro-1-benzothien-3-ylcarbonyl)piperazine has some limitations, such as its low bioavailability and potential toxicity at high doses.

Future Directions

There are several potential future directions for research on 1-(2-furoyl)-4-(4,5,6,7-tetrahydro-1-benzothien-3-ylcarbonyl)piperazine. One area of research could focus on improving its bioavailability and reducing its toxicity. Another area of research could explore its potential as a treatment for other neurological disorders such as multiple sclerosis and Huntington's disease. Additionally, research could investigate the potential of 1-(2-furoyl)-4-(4,5,6,7-tetrahydro-1-benzothien-3-ylcarbonyl)piperazine as a treatment for other viral infections such as influenza and Zika virus.
In conclusion, 1-(2-furoyl)-4-(4,5,6,7-tetrahydro-1-benzothien-3-ylcarbonyl)piperazine is a compound that has shown potential therapeutic properties in various scientific research fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions have been discussed in this paper. Further research is needed to fully understand the potential of 1-(2-furoyl)-4-(4,5,6,7-tetrahydro-1-benzothien-3-ylcarbonyl)piperazine as a therapeutic agent.

Synthesis Methods

1-(2-furoyl)-4-(4,5,6,7-tetrahydro-1-benzothien-3-ylcarbonyl)piperazine can be synthesized using a multi-step process involving the reaction of 2-furoic acid, 4-(4,5,6,7-tetrahydro-1-benzothien-3-ylcarbonyl)piperazine, and a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is purified using column chromatography to obtain pure 1-(2-furoyl)-4-(4,5,6,7-tetrahydro-1-benzothien-3-ylcarbonyl)piperazine.

Scientific Research Applications

1-(2-furoyl)-4-(4,5,6,7-tetrahydro-1-benzothien-3-ylcarbonyl)piperazine has been found to have potential therapeutic applications in various scientific research fields. It has been studied for its anti-inflammatory, anti-tumor, and anti-viral properties. 1-(2-furoyl)-4-(4,5,6,7-tetrahydro-1-benzothien-3-ylcarbonyl)piperazine has also shown potential as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

furan-2-yl-[4-(4,5,6,7-tetrahydro-1-benzothiophene-3-carbonyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S/c21-17(14-12-24-16-6-2-1-4-13(14)16)19-7-9-20(10-8-19)18(22)15-5-3-11-23-15/h3,5,11-12H,1-2,4,6-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYKOVONZUPQCAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=CS2)C(=O)N3CCN(CC3)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Furan-2-yl[4-(4,5,6,7-tetrahydro-1-benzothiophen-3-ylcarbonyl)piperazin-1-yl]methanone

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